molecular formula C6H11N3O2S B2378205 3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid CAS No. 84982-67-2

3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid

Cat. No.: B2378205
CAS No.: 84982-67-2
M. Wt: 189.23
InChI Key: OHELLDVEWGGEHW-UHFFFAOYSA-N
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Description

3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid (CAS: 84982-67-2) is a heterocyclic organic compound with the molecular formula C₆H₁₁N₃O₂S and a molecular weight of 189.24 g/mol . Its structure features a triazinan ring (a six-membered ring containing three nitrogen atoms) with a thioxo (S=O) group at the 4-position and a propionic acid side chain (-CH₂CH₂COOH) attached to the 1-position of the ring.

Properties

IUPAC Name

3-(4-sulfanylidene-1,3,5-triazinan-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c10-5(11)1-2-9-3-7-6(12)8-4-9/h1-4H2,(H,10,11)(H2,7,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHELLDVEWGGEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)NCN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that compounds similar to 3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid exhibit promising antimicrobial properties. For instance, derivatives of triazine compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The thioxo group in the triazine structure may enhance the compound's ability to interact with biological targets, potentially leading to new antibiotics.

Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Studies involving related triazine derivatives have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types . The unique electronic properties of the triazine ring may facilitate interactions with cellular pathways involved in tumor growth.

Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of triazine derivatives. Compounds containing similar structures have been evaluated for their ability to reduce inflammation in vitro and in vivo, suggesting that this compound could be a candidate for developing anti-inflammatory medications .

Agricultural Applications

Herbicidal and Insecticidal Activities
In agricultural science, compounds with triazine structures have been investigated for their herbicidal and insecticidal properties. The unique chemical properties of this compound may confer resistance to pests or inhibit weed growth effectively . This makes it a potential candidate for developing new agrochemicals that are less harmful to the environment compared to traditional pesticides.

Synthesis and Derivative Studies

Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions involving nucleophilic substitutions typical of triazine compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are essential for confirming the structure and purity of synthesized compounds .

Case Studies on Derivatives
Numerous studies have focused on synthesizing derivatives of this compound to explore enhanced biological activities. For example, modifications to the side chains have been shown to improve antimicrobial efficacy or selectivity against specific pathogens .

Data Table: Comparative Analysis of Triazine Derivatives

Compound NameBiological ActivityKey Features
This compoundAntimicrobial, AnticancerContains thioxo group; potential lead compound
4-(4-Thioxo-[1,3,5]triazinan-1-yl)benzoic acidAntimicrobialSimilar structure; effective against Gram-negative bacteria
(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acidAnti-inflammatoryShorter carbon chain; reduced toxicity

Comparison with Similar Compounds

Key Differences :

  • Substituent : The acetic acid derivative replaces the propionic acid chain with a shorter -CH₂COOH group.
  • Molecular Formula : C₅H₉N₃O₂S (vs. C₆H₁₁N₃O₂S for the propionic analog).
  • Molecular Weight : ~175.21 g/mol (calculated), compared to 189.24 g/mol for the propionic variant .

Functional Implications :

  • Reduced hydrophobicity may limit membrane permeability compared to the propionic acid derivative.

5-(Pyridin-2-yl)thiophene-2-carbaldehyde

Its structure includes a pyridine-thiophene-carbaldehyde scaffold, which is aromatic and planar, contrasting with the non-aromatic, flexible triazinan-propionic acid system. Such differences suggest divergent applications: the former may serve as a fluorophore or coordination ligand, while the latter’s thioxo-triazinan core could participate in redox or metal-binding reactions .

Fluorescent Probes (e.g., Prodan, DPH-PA)

Compounds like (3-(p-(6-phenyl)-1,3,5-hexatrienyl)propionic acid (DPH-PA) share a propionic acid group but feature conjugated polyene chains for fluorescence. Unlike 3-(4-thioxo-triazinan-1-yl)-propionic acid, these probes are designed for membrane dynamics studies, relying on hydrophobicity and fluorescence quenching mechanisms. The triazinan derivative lacks such extended conjugation, precluding direct use in fluorescence-based applications .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Potential Applications
3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid C₆H₁₁N₃O₂S 189.24 84982-67-2 Thioxo-triazinan, propionic acid Medicinal chemistry, coordination chemistry
(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid C₅H₉N₃O₂S ~175.21 Not provided Thioxo-triazinan, acetic acid Ligand design, small-molecule inhibitors
5-(Pyridin-2-yl)thiophene-2-carbaldehyde C₁₀H₇NOS 189.24 132706-12-8 Pyridine, thiophene, carbaldehyde Fluorescence, metal coordination
DPH-PA C₂₁H₂₀O₂ 316.39 Not provided Polyene, propionic acid Membrane fluidity studies

Research Findings and Limitations

  • Structural Insights : The propionic acid chain in 3-(4-thioxo-triazinan-1-yl)-propionic acid introduces greater conformational flexibility compared to the acetic acid analog, which may enhance its adaptability in forming supramolecular complexes or interacting with biological targets .
  • Data Gaps: No experimental data on solubility, melting points, or reactivity are available in the provided evidence. Further studies using techniques like X-ray crystallography (e.g., via SHELX software ) or spectroscopic analysis are needed to elucidate its behavior.
  • Theoretical Predictions : The thioxo group’s sulfur atom may act as a nucleophile or participate in disulfide bond formation, while the triazinan ring could engage in hydrogen bonding or π-stacking interactions.

Biological Activity

3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid (TPA) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of TPA, focusing on its antimicrobial properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

TPA is characterized by its molecular formula C7H8N4O2S\text{C}_7\text{H}_8\text{N}_4\text{O}_2\text{S} and a molecular weight of 189.24 g/mol. The compound features a triazinan ring with a thioxo group and a propionic acid moiety, contributing to its distinctive chemical reactivity and biological activity.

Antimicrobial Properties

Preliminary studies indicate that TPA exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting its potential as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

Research on 1,3,5-triazine derivatives has highlighted their anticancer potential, with TPA being no exception. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have reported that TPA can induce apoptosis in cancer cells by activating caspase pathways .

Table 1: Anticancer Activity of TPA

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-714.85Induction of apoptosis via caspase activation
HeLa2.21Inhibition of cell proliferation
Jurkat28.33Disruption of mitochondrial function

The primary target of TPA appears to be cellular membranes and specific enzymes involved in metabolic processes. The thioxo group enhances the compound's ability to interact with biological macromolecules, leading to significant biochemical changes within the cells.

Biochemical Pathways

TPA's interaction with target cells involves:

  • Adsorption : The sulfur (S), nitrogen (N), and oxygen (O) atoms in TPA adsorb onto cell surfaces.
  • Inhibition : It inhibits key enzymes involved in cellular respiration and metabolism.
  • Apoptosis Induction : TPA activates apoptotic pathways through increased levels of pro-apoptotic proteins .

Case Studies

Several studies have been conducted to evaluate the biological activity of TPA:

  • Antimicrobial Efficacy : A study demonstrated that TPA effectively inhibited the growth of Escherichia coli and Pseudomonas aeruginosa, showcasing its potential as an antibacterial agent .
  • Anticancer Research : In vitro experiments revealed that TPA significantly reduced the viability of various cancer cell lines, including breast and cervical cancers. The IC50 values indicate potent activity compared to standard chemotherapeutics .

Comparison with Similar Compounds

TPA shares structural similarities with other triazine derivatives but is unique due to its specific combination of functional groups that enhance its biological activity.

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acidCHNOSContains an oxo group
(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acidCHNOSSimilar structure but different functional groups
1,5-Diphenyl-1,3,5-triazinane-2-thioneC13H12N4SKnown for corrosion inhibition

Applications

The diverse biological activities of TPA suggest several potential applications:

  • Medicinal Chemistry : As a lead compound for developing new antibacterial and anticancer drugs.
  • Agricultural Chemistry : Potential use as a pesticide or herbicide due to its antimicrobial properties.
  • Corrosion Inhibition : Research indicates that TPA may serve as an effective corrosion inhibitor for metals in industrial applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for synthesizing 3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s synthesis likely involves coupling reactions between triazinan-thione precursors and propionic acid derivatives. A protocol analogous to triazine-thiourea coupling (e.g., multi-step condensation under controlled temperature and solvent conditions) can be adapted . Yield optimization may require adjusting stoichiometry, catalysts (e.g., triethylamine), and purification via recrystallization (ethanol/water mixtures are common for related triazinan derivatives) . Monitor intermediates using thin-layer chromatography (TLC) and confirm purity via HPLC (>98% threshold) .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to resolve the triazinan ring protons (δ 3.5–5.0 ppm for NH/CH2_2 groups) and propionic acid chain (δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion [M-H]^- and fragmentation patterns consistent with the thioxo-triazinan moiety .
  • Infrared Spectroscopy (IR) : Peaks at ~2550 cm1^{-1} (S-H stretch, if present) and 1700 cm1^{-1} (C=O of propionic acid) .

Q. How can researchers ensure batch-to-batch consistency in purity for this compound?

  • Methodological Answer : Employ titration analysis (e.g., acid-base titration for carboxylic acid quantification) and GC/HPLC with UV detection at 254 nm. For trace impurities, use gradient elution protocols with C18 columns and acetonitrile/water mobile phases . Cross-validate with melting point determination (if crystalline) and compare against literature values (e.g., analogous propionic acid derivatives melt at 132–168°C) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thioxo group in triazinan derivatives under nucleophilic conditions?

  • Methodological Answer : The thioxo group (C=S) exhibits enhanced electrophilicity compared to carbonyl (C=O), making it susceptible to nucleophilic attack (e.g., by amines or thiols). Computational studies (DFT) can model charge distribution, while experimental kinetics (e.g., UV-Vis monitoring of reaction rates with varying nucleophiles) quantify reactivity. Compare with X-ray data of analogous triazinan-thione crystals to correlate electronic structure with reactivity .

Q. How can contradictory spectral data (e.g., NMR shifts or MS fragments) from independent studies be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. For NMR:

  • Re-run spectra in deuterated DMSO (to stabilize NH protons) or CDCl3_3 (for better resolution of alkyl chains).
  • Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
    • For MS: Compare fragmentation with reference standards (e.g., 3-(4-hydroxyphenyl)propionic acid in MassBank ) and validate using collision-induced dissociation (CID) at multiple energies.

Q. What strategies are effective for studying the biological activity of this compound, given its structural similarity to known enzyme inhibitors?

  • Methodological Answer :

  • Target Prediction : Use molecular docking to screen against enzymes with propionic acid-binding sites (e.g., acetylcholinesterase, as seen in piperazine-propionate esters ).
  • In Vitro Assays : Test inhibition kinetics (IC50_{50}) via Ellman’s assay for cholinesterases or fluorescence-based assays for proteases.
  • Metabolite Tracking : Use untargeted metabolomics (LC-QTOF-MS) to identify downstream metabolites in biological matrices, referencing phenylpropionic acid glucuronide/sulfate detection methods .

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